1-(3-(Methylsulfonyl)propyl)piperazine dihydrochloride
Overview
Description
1-(3-(Methylsulfonyl)propyl)piperazine dihydrochloride is a chemical compound with the molecular formula C8H20Cl2N2O2S and a molecular weight of 279.23 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(3-(Methylsulfonyl)propyl)piperazine dihydrochloride typically involves the reaction of piperazine with 3-(methylsulfonyl)propyl chloride in the presence of a suitable base, followed by the addition of hydrochloric acid to form the dihydrochloride salt . The reaction conditions often include:
Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran.
Temperature: Room temperature to slightly elevated temperatures (20-40°C).
Base: Commonly used bases include triethylamine or sodium hydroxide.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-(3-(Methylsulfonyl)propyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Electrophiles: Alkyl halides, acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-(Methylsulfonyl)propyl)piperazine dihydrochloride is utilized in various scientific research fields, including:
Mechanism of Action
The mechanism of action of 1-(3-(Methylsulfonyl)propyl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
1-(3-(Methylsulfonyl)propyl)piperazine dihydrochloride can be compared with other similar compounds, such as:
- 1-(2-(Methylsulfonyl)ethyl)piperazine dihydrochloride
- 1-(4-(Methylsulfonyl)butyl)piperazine dihydrochloride
- 1-(3-(Ethylsulfonyl)propyl)piperazine dihydrochloride
These compounds share similar structural features but differ in the length and nature of the alkyl chain attached to the piperazine ring. The uniqueness of this compound lies in its specific alkyl chain length and the presence of the methylsulfonyl group, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
1-(3-methylsulfonylpropyl)piperazine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S.2ClH/c1-13(11,12)8-2-5-10-6-3-9-4-7-10;;/h9H,2-8H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVIZDQFMOUMPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCCN1CCNCC1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678769 | |
Record name | 1-[3-(Methanesulfonyl)propyl]piperazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60678769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939983-66-1 | |
Record name | 1-[3-(Methanesulfonyl)propyl]piperazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60678769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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